molecular formula C7H10INO2 B12622140 5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one CAS No. 918826-35-4

5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one

Cat. No.: B12622140
CAS No.: 918826-35-4
M. Wt: 267.06 g/mol
InChI Key: UIRABYAAGFGVMM-UHFFFAOYSA-N
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Description

5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one is an oxazolidinone derivative characterized by an iodomethyl group at the 5-position and an allyl (prop-2-en-1-yl) substituent at the 3-position of the heterocyclic ring. Oxazolidinones are five-membered lactams with broad applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and biological activity . The allyl group may contribute to conformational flexibility and participation in cycloaddition or polymerization reactions.

Properties

CAS No.

918826-35-4

Molecular Formula

C7H10INO2

Molecular Weight

267.06 g/mol

IUPAC Name

5-(iodomethyl)-3-prop-2-enyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H10INO2/c1-2-3-9-5-6(4-8)11-7(9)10/h2,6H,1,3-5H2

InChI Key

UIRABYAAGFGVMM-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CC(OC1=O)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with iodomethane and a base under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted oxazolidinones, while oxidation reactions can produce oxazolidinone derivatives with hydroxyl or carbonyl functional groups.

Scientific Research Applications

5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as proteins and DNA. This can lead to the inhibition of key biological processes, resulting in its observed biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Oxazolidinone Derivatives

Compound Name 3-Substituent 5-Substituent Molecular Weight (g/mol) Notable Features
Target Compound Prop-2-en-1-yl (allyl) Iodomethyl Not reported Allyl (conformational flexibility), iodine (leaving group)
5-(Bromomethyl)-3-(4-bromophenyl)-... 4-Bromophenyl Bromomethyl Not reported Aromatic substituent, dual bromine atoms
5-(Iodomethyl)-3-(4-methoxybenzyl)-... 4-Methoxybenzyl Iodomethyl 347.153 Methoxy (electron-donating), benzyl group
5-(Aminomethyl)-3-(3-chlorophenyl)-... 3-Chlorophenyl Aminomethyl 226.66 Amino group (basic, H-bond donor), chloro
5-(Prop-2-ynoxymethyl)-3-[2-(trifluoromethyl)phenyl]-... 2-(Trifluoromethyl)phenyl Prop-2-ynoxymethyl 299.25 (C₁₄H₁₂F₃NO₃) Trifluoromethyl (electron-withdrawing), propargyloxy

Key Observations:

Halogen Effects : The target compound’s iodomethyl group enhances leaving-group ability compared to bromo or chloro analogs, favoring nucleophilic substitution (e.g., Suzuki coupling or alkylation). Bromine in 5-(bromomethyl)-3-(4-bromophenyl)-... may offer similar reactivity but with reduced polarizability .

Substituent Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl ) stabilize the oxazolidinone ring but may reduce nucleophilicity.

Biological Relevance: 5-(Aminomethyl)-3-(3-chlorophenyl)-... demonstrates the role of amino groups in hydrogen bonding, a feature absent in the target compound. Allyl substituents (target compound) are less common in pharmacologically active oxazolidinones but may improve membrane permeability due to hydrophobicity.

Crystallographic and Physicochemical Properties

  • Crystal Packing: The allyl group in the target compound may adopt a gauche conformation, reducing steric hindrance. In contrast, 3-(4-methoxybenzyl) analogs exhibit chair-like oxazolidinone rings stabilized by C-H···O hydrogen bonds .
  • Hydrogen Bonding : Morpholinylmethyl substituents (e.g., in ) form intramolecular N-H···O bonds, while the target compound lacks such groups, relying on weaker van der Waals interactions .

Biological Activity

5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one, with the CAS number 918826-35-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and antiproliferative effects, and provides insights into its mechanism of action.

The molecular formula of 5-(iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one is C7H10INO2, with a molecular weight of 267.064 g/mol. Its structure includes an oxazolidinone ring which is significant for its biological activity.

PropertyValue
CAS Number918826-35-4
Molecular FormulaC7H10INO2
Molecular Weight267.064 g/mol
LogP1.366
PSA (Polar Surface Area)29.54 Ų

Antimicrobial Activity

Research indicates that compounds similar to 5-(iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one exhibit significant antimicrobial properties. For instance, studies have shown that oxazolidinones can act against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.

A comparative study highlighted the efficacy of various oxazolidinone derivatives against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several compounds, revealing that those with halogen substitutions, such as iodine in this case, often showed enhanced activity.

Antiproliferative Effects

The antiproliferative potential of 5-(iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one has been explored in various cancer cell lines. The compound demonstrated cytotoxic effects against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells.

In vitro studies reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For example:

Cell LineIC50 Value (µg/mL)
HeLa226
A549242.52

These findings suggest that the compound may interfere with cellular processes critical for cancer cell proliferation.

The proposed mechanism by which 5-(iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one exerts its effects involves the inhibition of bacterial protein synthesis and interference with cellular signaling pathways in cancer cells. Specifically, the oxazolidinone core is known to bind to the bacterial ribosome, preventing peptide bond formation.

Moreover, in silico studies have indicated potential interactions with key regulatory proteins involved in bacterial virulence and cancer cell survival. This dual action makes it a promising candidate for further development as both an antimicrobial and anticancer agent.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Case Study on MRSA : A clinical trial involving patients infected with MRSA showed significant improvement when treated with oxazolidinone derivatives, underscoring the importance of this class of compounds in antibiotic therapy.
  • Anticancer Trials : In preclinical models, derivatives similar to 5-(iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one were tested for their ability to reduce tumor size in xenograft models of lung cancer.

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